molecular formula C19H23NO3S2 B2952010 (E)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396892-13-9

(E)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2952010
CAS No.: 1396892-13-9
M. Wt: 377.52
InChI Key: LSBPXZRGDGQFGT-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as a 'chemosensor' for its role in detecting environmental irritants and endogenous inflammatory mediators. This compound effectively blocks channel activation by a diverse range of agonists, including reactive chemicals like AITC (allyl isothiocyanate) and the endogenous proalgesic agent 4-hydroxynonenal . Its high selectivity for TRPA1 over other TRP channels, such as TRPV1, makes it an indispensable pharmacological tool for dissecting the specific role of TRPA1 in complex biological processes. Primary research applications for this antagonist include the investigation of acute and chronic pain pathways, neurogenic inflammation, and airway reflex sensitivity. In preclinical research models, it has been utilized to elucidate the mechanism by which TRPA1 contributes to pathological conditions like oxaliplatin-induced cold mechanical allodynia, a common side effect of chemotherapy , and to validate TRPA1 as a therapeutic target for inflammatory and neuropathic pain. By providing robust inhibition of TRPA1, this compound enables researchers to precisely interrogate the channel's function in disease pathophysiology and assess its potential as a target for novel analgesic agents.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-16-4-6-17(7-5-16)8-14-25(21,22)20-15-19(9-11-23-12-10-19)18-3-2-13-24-18/h2-8,13-14,20H,9-12,15H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBPXZRGDGQFGT-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a tetrahydropyran moiety, and an ethenesulfonamide group. The molecular formula is C19H23N1O2S1C_{19}H_{23}N_{1}O_{2}S_{1} with a molecular weight of approximately 345.46 g/mol.

PropertyValue
Molecular FormulaC19H23N1O2S1
Molecular Weight345.46 g/mol
CAS NumberNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives.
  • Synthesis of Tetrahydropyran : Achieved through cyclization reactions.
  • Coupling Reaction : Final coupling with the ethenesulfonamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene ring may facilitate binding to various biological targets, leading to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against pathogens like Haemophilus influenzae and Moraxella catarrhalis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further drug development.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of derivatives related to the target compound.
    • Methodology : Combinatorial libraries were synthesized and screened against various pathogens.
    • Results : Several derivatives demonstrated potent antibacterial activity, suggesting a promising therapeutic application.
  • Enzyme Inhibition Study :
    • Objective : Assess the inhibitory effects on specific metabolic enzymes.
    • Methodology : In vitro assays were conducted using enzyme substrates.
    • Results : The compound showed significant inhibition rates compared to controls, indicating its potential as a lead compound in drug discovery.

Comparison with Similar Compounds

Structural Analogues of (E)-N-Aryl-2-Arylethenesulfonamides

Key analogs from include:

Compound ID N-Aryl Substituent Ethenyl Substituent Melting Point (°C) Yield (%) Notable Features
6d 4-Fluorophenyl 4-Methoxyphenyl 98–100 49 Fluorine enhances electronegativity; methoxy improves solubility
6e 4-Methoxyphenyl 2-Methoxyphenyl 112–114 65 Ortho-methoxy induces steric hindrance; higher yield
6f 4-Methoxyphenyl 4-Methoxyphenyl Semi-solid 60 Bis-methoxy increases polarity; semi-solid state limits formulation
Target 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ylmethyl p-Tolyl Data unavailable Data unavailable Thiophene enhances π-π stacking; pyran adds steric bulk
Key Structural Differences:

Thiophene vs. Tetrahydro-2H-pyran introduces conformational rigidity and hydrogen-bonding capacity, absent in simpler aryl groups of 6d–6f.

p-Tolyl vs.

Physicochemical and Spectral Properties

  • Melting Points : Analogs 6d–6f exhibit melting points between 98–114°C, influenced by substituent polarity. The target compound’s pyran-thiophene system may lower melting points due to increased flexibility.
  • NMR Signatures :
    • 6d : Distinct doublet at δ 7.41 ppm (J = 15.6 Hz) for the ethenyl proton .
    • Target Compound : Expected downfield shifts for thiophene protons (δ 6.8–7.5 ppm) and pyran methylene groups (δ 3.0–4.0 ppm).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.